molecular formula C18H17ClN2O2S B11982821 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11982821
M. Wt: 360.9 g/mol
InChI Key: FTWNEMNBTOGWDH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE lies in its specific chloro-phenyl substitution, which can influence its interaction with biological targets and its overall chemical properties .

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H17ClN2O2S/c19-12-8-5-11(6-9-12)7-10-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)24-18/h5-10H,1-4H2,(H2,20,23)(H,21,22)/b10-7+

InChI Key

FTWNEMNBTOGWDH-JXMROGBWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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